molecular formula C12H18N2O12S3 B14166508 [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate CAS No. 59211-02-8

[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate

Cat. No.: B14166508
CAS No.: 59211-02-8
M. Wt: 478.5 g/mol
InChI Key: BRLHWTPRJHLKFO-UHFFFAOYSA-N
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Description

[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring and multiple sulfonate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug development and disease treatment.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonate groups and pyrimidine ring play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methanesulfonate
  • [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(ethanesulfonyl)oxolan-2-yl]methyl methanesulfonate
  • [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(benzenesulfonyl)oxolan-2-yl]methyl methanesulfonate

Uniqueness

The uniqueness of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate lies in its specific combination of functional groups. The presence of multiple sulfonate groups and the pyrimidine ring provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

59211-02-8

Molecular Formula

C12H18N2O12S3

Molecular Weight

478.5 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C12H18N2O12S3/c1-27(17,18)23-6-7-9(25-28(2,19)20)10(26-29(3,21)22)11(24-7)14-5-4-8(15)13-12(14)16/h4-5,7,9-11H,6H2,1-3H3,(H,13,15,16)

InChI Key

BRLHWTPRJHLKFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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